HDAC3 Selectivity Profile vs. HDAC6 in Human HeLa Cells
6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid demonstrates notable selectivity for HDAC3 (IC50 = 16 nM) over HDAC6 (IC50 > 10,000 nM) in human HeLa cell nuclear extract assays, representing a >625-fold selectivity window [1]. This contrasts with the 5,6-difluoro regioisomer, which shows an IC50 of 5 nM for HDAC6, indicating a preference for that isoform [2]. The distinct selectivity profiles underscore the importance of the specific 6,7-difluoro substitution pattern for targeting HDAC3-mediated pathways.
| Evidence Dimension | HDAC3 vs. HDAC6 selectivity |
|---|---|
| Target Compound Data | HDAC3 IC50 = 16 nM; HDAC6 IC50 > 10,000 nM |
| Comparator Or Baseline | 5,6-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid (CAS 887779-45-5): HDAC6 IC50 = 5 nM |
| Quantified Difference | >625-fold selectivity for HDAC3 over HDAC6 |
| Conditions | Human HeLa cell nuclear extract, Fluor-de-Lys substrate, 30 min incubation, spectrophotometric detection |
Why This Matters
This selectivity profile dictates which HDAC isoform will be modulated in cellular assays, directly impacting experimental outcomes in epigenetic and oncology research.
- [1] BindingDB. BDBM50379135 (CHEMBL2012818). Inhibition of HDAC3-NCoR2 and HDAC6 in human HeLa cells nuclear extract. View Source
- [2] BindingDB. BDBM50531051 (CHEMBL4470373). Inhibition of HDAC6. View Source
